N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as diethylamino, dioxino, benzo, thiazol, and sulfamoyl groups. The presence of these groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Formation of the dioxino and thiazol rings: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the diethylamino group: This can be achieved through nucleophilic substitution reactions.
Attachment of the sulfamoyl group: This step may involve sulfonation reactions using reagents such as chlorosulfonic acid.
Final coupling reactions: The intermediate compounds are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Vanillin acetate
- Ethyl (4-aminophenyl)carbamate
Uniqueness
N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride is unique due to its complex molecular structure and the presence of multiple functional groups. This complexity may confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O5S2.ClH/c1-4-32(5-2)16-17-33(30-31-25-20-26-27(21-28(25)40-30)39-19-18-38-26)29(35)22-12-14-24(15-13-22)41(36,37)34(6-3)23-10-8-7-9-11-23;/h7-15,20-21H,4-6,16-19H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXWITBTAIYELA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)C5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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